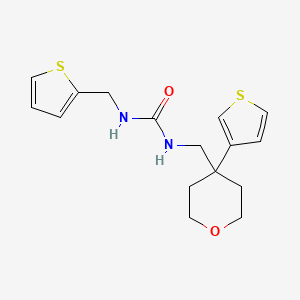
1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H20N2O2S2 and its molecular weight is 336.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Thiophen-2-ylmethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, a compound featuring a unique urea moiety and thiophene rings, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction between thiophenes and urea derivatives. The synthetic pathway can be summarized as follows:
- Formation of Thiourea Derivative : Reaction of thiophenes with isocyanates.
- Cyclization : Subsequent cyclization to form the tetrahydropyran ring.
- Final Product Isolation : Purification through recrystallization or chromatography.
Anticancer Activity
The compound has shown promising anticancer activity in various studies:
- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancers. IC50 values ranged from 15 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like etoposide .
Antimicrobial Activity
The compound exhibited broad-spectrum antimicrobial properties:
- Bacterial Inhibition : Minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria. The compound showed superior activity against Staphylococcus aureus and Escherichia coli, with MIC values around 40 µg/mL, comparable to traditional antibiotics .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting a potential mechanism for reducing inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The urea moiety can interact with enzymes involved in cancer proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The thiophene rings may contribute to free radical scavenging, further enhancing its therapeutic potential .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Anticancer Efficacy : A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of E. coli resistant to common antibiotics were tested against this compound, demonstrating significant inhibition and suggesting a possible role in overcoming antibiotic resistance .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-15(17-10-14-2-1-8-22-14)18-12-16(4-6-20-7-5-16)13-3-9-21-11-13/h1-3,8-9,11H,4-7,10,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYVMIPTEPYIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














